molecular formula C3H6N2O3 B1345477 4,5-Dihydroxyimidazolidin-2-one CAS No. 3720-97-6

4,5-Dihydroxyimidazolidin-2-one

Cat. No. B1345477
CAS RN: 3720-97-6
M. Wt: 118.09 g/mol
InChI Key: NNTWKXKLHMTGBU-UHFFFAOYSA-N
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Patent
US04411987

Procedure details

590 g (5 mols) of 4,5-dihydroxy-2-imidazolidinone and 300 g (5 mols) of urea were dissolved in 1 liter of water. 30 ml of concentrated hydrochloric acid was added to the solution and the mixture was stirred at 90° C. for 1 hour. After cooling, the crystals thus precipitated were collected by filtration, washed with water and dried to obtain 526 g (yield: 74%) of glycoluril. The melting point of glycoluril was above 300° C.
Quantity
590 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH:6](O)[NH:5][C:4](=[O:8])[NH:3]1.[NH2:9][C:10]([NH2:12])=[O:11].Cl>O>[CH:6]12[NH:12][C:10](=[O:11])[NH:9][CH:2]1[NH:3][C:4]([NH:5]2)=[O:8]

Inputs

Step One
Name
Quantity
590 g
Type
reactant
Smiles
OC1NC(NC1O)=O
Name
Quantity
300 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12C(NC(=O)N1)NC(=O)N2
Measurements
Type Value Analysis
AMOUNT: MASS 526 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.